molecular formula C7H7BrN2O2 B042567 4-Bromo-2-methyl-6-nitroaniline CAS No. 77811-44-0

4-Bromo-2-methyl-6-nitroaniline

Cat. No. B042567
CAS RN: 77811-44-0
M. Wt: 231.05 g/mol
InChI Key: ZXFVKFUXKFPUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitroaniline is a compound that has been studied for its structural and theoretical properties. It is part of a broader class of nitroaniline compounds, which are known for their diverse chemical behaviors and applications in various fields such as dye manufacturing and material science.

Synthesis Analysis

The synthesis of 4-Bromo-2-methyl-6-nitroaniline derivatives has been explored through various chemical reactions, including the reduction of nitro groups, diazotization, and Sandmeyer reactions. An improved method involves the use of cuprous chloride before sodium nitrite to enhance yield and purity (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-methyl-6-nitroaniline salts, has been determined using single-crystal X-ray diffraction. These studies reveal that hydrogen bonding plays a significant role in the molecular arrangement, with the nitro group influencing the weak interactions within the crystal lattice (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).

Chemical Reactions and Properties

4-Bromo-2-methyl-6-nitroaniline participates in various chemical reactions, highlighting its reactivity towards nucleophilic substitution and its potential in synthesizing complex organic compounds. Its chemical properties, such as reactivity with bromide-bromate salts, underscore its utility in organic synthesis (Venkatanarayana Pappula & S. Adimurthy, 2016).

Physical Properties Analysis

The compound's physical properties, such as crystal structure and hydrogen bonding patterns, have been extensively analyzed. Theoretical calculations and spectroscopic analyses, including IR and Raman spectra, provide insights into the molecular interactions and structural stability of its derivatives (A. Lemmerer & D. Billing, 2006).

Chemical Properties Analysis

Studies on 4-Bromo-2-methyl-6-nitroaniline and its derivatives also focus on their chemical properties, such as urease inhibitory activity and potential as nonlinear optical materials. These investigations reveal the compound's multifaceted applications beyond its structural and synthesis-related aspects (Abida Zulfiqar et al., 2020).

Scientific Research Applications

  • DNA Conformation Probe : The crystal structure of 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide--5-iodocytidylyl (3'-5')guanosine reveals its potential as a probe for DNA conformation, indicating its application in biochemical research and molecular biology (N. Vyas et al., 1984).

  • Synthesis of 3-Bromoquinolin-6-ols : 2,2,3-Tribromopropanal is used in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols, demonstrating the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines, which are important in chemical synthesis (C. Lamberth et al., 2014).

  • Urease Inhibitor and Antioxidant : The green grinding method successfully synthesized 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, which shows potential as a urease inhibitor with antioxidant capabilities for medicinal and agricultural applications (Abida Zulfiqar et al., 2020).

  • Azo Disperse Dye Intermediates : A green process for preparing 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium is notable for producing azo disperse dye intermediates without the use of organic solvents (Venkatanarayana Pappula & S. Adimurthy, 2016).

  • Vibrational Spectra Analysis : The FTIR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline indicate a good agreement between experimental and theoretical data, suggesting its applications in spectroscopy and material science (V. Krishnakumar & V. Balachandran, 2005).

Future Directions

The future directions of 4-Bromo-2-methyl-6-nitroaniline are not explicitly mentioned in the search results. However, its use in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome3 suggests potential future applications in the field of medicinal chemistry.


properties

IUPAC Name

4-bromo-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVKFUXKFPUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335036
Record name 4-Bromo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-6-nitroaniline

CAS RN

77811-44-0
Record name 4-Bromo-2-methyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77811-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[step 1] To a mixture of 4-bromo-2-methylaniline (9.00 g, 48.3 mmol) and acetic anhydride (54 mL) was added dropwise under ice-cooling fuming nitric acid (8.10 mL, 194 mmol) over 20 min. Under ice-cooling, the mixture was stirred for 1 hr and water and ethyl acetate were added to the mixture, and the mixture was extracted. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Ethyl acetate-hexane (1/1, 24 mL) was added to the residue, and the precipitated solid was collected by filtration. The obtained solid was suspended in ethanol (40 mL), concentrated hydrochloric acid (25 mL) was added, and the mixture was stirred under reflux for 4 hr. To the mixture were added ethanol (10 mL) and water (7 mL), and the mixture was stirred at 90° C. for 30 min. The reaction solution was allowed to cool to room temperature, and the precipitated solid was collected by filtration to give 4-bromo-6-methyl-2-nitroaniline (3.87 g, 35%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AD Martin, AR Siamaki, K Belecki… - Journal of Flow …, 2015 - akjournals.com
… This streamlined method uses 4-bromo-2-methyl-6-nitroaniline (2) as a starting material, and the functionalized benzimidazole 3 is assembled avoiding isolation of intermediates (…
Number of citations: 30 akjournals.com
JR Hanson, S Harpel, ICR Medina… - Journal of Chemical …, 1997 - pubs.rsc.org
… catalyst, bromination of acetanilide gave p-bromoacetanilide, 4-methylacetanilide gave 2-bromo-4-methylacetanilide and 2-methyl-6-nitroaniline gave 4-bromo-2-methyl-6-nitroaniline, …
Number of citations: 6 pubs.rsc.org
M Makowska, E Łukowska-Chojnacka… - Molecular and cellular …, 2011 - Springer
… The 6-bromo-4-methyl-1H-benzotriazole 41 was formed from 4-bromo-2-methyl-6-nitroaniline by its reduction with tin (II) chloride in hydrochloric acid followed by cyclization to triazole …
Number of citations: 17 link.springer.com
AD Martin, AR Siamaki, K Belecki… - The Journal of Organic …, 2015 - ACS Publications
… Suzuki-based approach to the dibenzimidazole core of telmisartan, we elected to prepare the trifluoroborate salt 9 starting from commercially available 4-bromo-2-methyl-6-nitroaniline (…
Number of citations: 37 pubs.acs.org
S Shee, D Panja, S Kundu - The Journal of Organic Chemistry, 2020 - ACS Publications
… The compound was produced following the general procedure as mentioned above by reacting 4-bromo-2-methyl-6-nitroaniline (115.5 mg, 0.5 mmol, 1 equiv) and 1,2-diphenylethane-1…
Number of citations: 50 pubs.acs.org
MSS Palanki, H Akiyama, P Campochiaro… - Journal of medicinal …, 2008 - ACS Publications
… A mixture of 4-bromo-2-methyl-6-nitroaniline (1 g, 4.33 mmol), cyanamide (0.5 g, 12 mmol), and pyridine hydrochloride (5 g, 43 mmol) was heated at 100 C for 12 h. The reaction mixture …
Number of citations: 77 pubs.acs.org
AD Martin - 2015 - scholarscompass.vcu.edu
… The second precursor, potassium (4-methyl-2-propylbenzimidazol-6-yl) trifluoroborate, was prepared from commercially available 4-bromo-2-methyl-6-nitroaniline. An optimized …
Number of citations: 0 scholarscompass.vcu.edu
AG Chittiboyina, CS Mizuno, PV Desai, A Patny… - Medicinal chemistry …, 2009 - Springer
… Butyril chloride (540 μl, 5.19 mmol) and TEA (500 μl) were added to a solution of 4-bromo-2-methyl-6-nitroaniline 9 (1 g, 4.33 mmol) in chlorobenzene. After refluxing for 3 ha solution of …
Number of citations: 13 link.springer.com
佐藤健二郎 - 博士学位論文/本文(平成27 年度授与), 2016
Number of citations: 5

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